molecular formula C13H10ClNO4S B3152118 4-((3-Chlorophenyl)sulfonamido)benzoic acid CAS No. 727689-55-6

4-((3-Chlorophenyl)sulfonamido)benzoic acid

Cat. No.: B3152118
CAS No.: 727689-55-6
M. Wt: 311.74 g/mol
InChI Key: JQVIQJNDKGSTPV-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Modern Chemical and Medicinal Research

The sulfonamide group (-SO₂NH₂) is a cornerstone in drug discovery and development, recognized for its versatile pharmacological activities. drugbank.com Since the groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, this functional group has been integral to the creation of a wide array of therapeutic agents. drugbank.com The significance of the sulfonamide scaffold extends far beyond its initial application as an antimicrobial agent. It is a key component in drugs targeting various physiological processes and disease states.

The broad utility of the sulfonamide scaffold can be attributed to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets. This has led to the development of sulfonamide-based drugs with diverse therapeutic applications, including:

Anticancer agents: Sulfonamide derivatives have been shown to exhibit antitumor activity through various mechanisms, such as the inhibition of carbonic anhydrase, which is involved in tumor progression. nih.gov

Antiviral agents: Certain sulfonamides have demonstrated efficacy against viral infections. nih.gov

Anti-inflammatory drugs: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

Diuretics: Thiazide diuretics, which contain a sulfonamide group, are widely used to treat hypertension and edema.

Anticonvulsants: Some antiepileptic drugs incorporate the sulfonamide moiety in their structure.

Antidiabetic agents: Sulfonylureas, a class of drugs used to treat type 2 diabetes, are based on the sulfonamide structure.

The continued interest in sulfonamide scaffolds in modern research is driven by their proven track record in producing effective drugs and the ongoing potential to discover novel therapeutic applications through structural modifications.

Overview of Benzoic Acid Derivatives in Contemporary Drug Design

Benzoic acid and its derivatives are another class of compounds that hold a prominent place in medicinal chemistry. The carboxylic acid group of benzoic acid is a key feature that can engage in various interactions with biological macromolecules, including hydrogen bonding and ionic interactions. This makes the benzoic acid scaffold a valuable component in the design of new drugs.

Benzoic acid derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating their versatility in drug design. Some notable examples include:

Local anesthetics: Derivatives such as benzocaine (B179285) and procaine (B135) are well-known local anesthetics.

Analgesics and anti-inflammatory agents: Aspirin (acetylsalicylic acid) is a classic example of a benzoic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.

Antimicrobial agents: The parent compound, benzoic acid, is used as a preservative due to its antimicrobial properties.

Anticancer agents: Some benzoic acid derivatives have been investigated for their potential as anticancer drugs.

The planar aromatic ring of benzoic acid provides a scaffold that can be readily functionalized with various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties. This allows for the fine-tuning of a molecule's activity, selectivity, and safety profile, making benzoic acid derivatives a continued focus of research in contemporary drug design.

Research Rationale for Investigating the 4-((3-Chlorophenyl)sulfonamido)benzoic acid Chemical Entity

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established biological activities of its constituent parts and structurally similar compounds. The combination of a sulfonamide and a benzoic acid moiety in a single molecule creates a hybrid structure with the potential for multifaceted biological activity.

The key structural features of this compound that warrant investigation include:

The Sulfonamide Linkage: This functional group is a known pharmacophore that can interact with a variety of enzymes.

The Benzoic Acid Moiety: The carboxylic acid group can participate in crucial binding interactions with biological targets and can influence the molecule's solubility and pharmacokinetic properties.

The 3-Chloro Substitution: The presence and position of the chlorine atom on the phenylsulfonamide ring can significantly impact the compound's electronic properties and its ability to interact with target proteins. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.

Based on the activities of related compounds, research into this compound would likely be driven by the exploration of its potential as:

An Antimicrobial Agent: The structural similarity to antibacterial sulfonamides, which mimic p-aminobenzoic acid (PABA), suggests a potential for antibacterial activity. nih.gov The 3-chloro substitution could enhance this activity. nih.gov

A Carbonic Anhydrase Inhibitor: Many aromatic sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, including glaucoma and certain types of cancer. nih.gov The specific substitution pattern of this compound could lead to selective inhibition of different carbonic anhydrase isoforms.

An Anticancer Agent: As both sulfonamide and benzoic acid derivatives have been investigated for their anticancer properties, their combination in this molecule makes it a candidate for such studies. nih.gov

The synthesis and biological evaluation of this compound would therefore be a logical step in the broader effort to discover novel therapeutic agents by combining known pharmacophores in new arrangements.

Historical Development and Evolution of Sulfonamide Research Paradigms

The history of sulfonamide research is a landmark in the development of modern medicine. It began in the early 20th century in the laboratories of Bayer, where researchers were investigating the properties of synthetic dyes.

Key Milestones in Sulfonamide Research:

Period Key Developments Significance
1932-1935 Gerhard Domagk discovers the antibacterial activity of Prontosil, a red azo dye.This marked the discovery of the first effective systemic antibacterial agents and ushered in the era of chemotherapy.
1935 It is discovered that Prontosil is a prodrug, and its active metabolite is sulfanilamide (B372717).This finding opened the door for the synthesis and investigation of numerous sulfanilamide derivatives.
Late 1930s - 1940s Thousands of sulfonamide derivatives are synthesized, leading to the development of more potent and less toxic drugs.Sulfonamides became widely used to treat a variety of bacterial infections, significantly reducing mortality rates from diseases like pneumonia and meningitis. They were extensively used during World War II.
1940s onwards The discovery of penicillin and other antibiotics led to a decline in the use of sulfonamides for systemic infections.The emergence of bacterial resistance to sulfonamides also contributed to their reduced use.
Mid-20th Century to Present The sulfonamide scaffold is repurposed for a wide range of other therapeutic applications, including diuretics, antidiabetics, and anticonvulsants.This demonstrated the versatility of the sulfonamide functional group beyond its antibacterial properties.
Contemporary Research Renewed interest in sulfonamides as antibacterial agents, often in combination with other drugs, to combat antibiotic resistance. Ongoing research into novel sulfonamide derivatives for various therapeutic areas, including cancer and viral infections. nih.govThe sulfonamide scaffold remains a highly relevant and valuable tool in modern drug discovery.

The evolution of sulfonamide research from a singular focus on antibacterial agents to a broad exploration of diverse therapeutic targets highlights a key paradigm in drug discovery: the ability to leverage a privileged chemical scaffold to address a multitude of medical needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVIQJNDKGSTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241266
Record name 4-[[(3-Chlorophenyl)sulfonyl]amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727689-55-6
Record name 4-[[(3-Chlorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727689-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Chlorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For 4-((3-Chlorophenyl)sulfonamido)benzoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the 3-chlorophenyl rings, as well as a signal for the acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen. The aromatic region would likely be complex due to spin-spin coupling between adjacent protons. The protons on the benzoic acid ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-chlorophenyl ring would exhibit a more intricate splitting pattern, including a singlet-like signal for the proton between the two chloro substituents and multiplets for the others. The chemical shift of the sulfonamide proton (SO₂NH) can be broad and its position variable depending on the solvent and concentration, but it is typically found in the downfield region. The carboxylic acid proton (-COOH) would appear as a broad singlet, also in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical range for sp²-hybridized carbons, with their specific chemical shifts influenced by the attached functional groups (carboxyl, sulfonamido, and chloro groups). The carbon atoms directly bonded to the electron-withdrawing sulfonyl group and the chlorine atom would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH~12-13 (broad s)~167
-SO₂NH-~10-11 (broad s)-
Benzoic Acid Ring (C1-COOH)-~130
Benzoic Acid Ring (C2, C6-H)~7.8-8.0 (d)~130
Benzoic Acid Ring (C3, C5-H)~7.2-7.4 (d)~118
Benzoic Acid Ring (C4-NH)-~143
3-Chlorophenyl Ring (C1'-S)-~140
3-Chlorophenyl Ring (C2'-H)~7.8 (s)~126
3-Chlorophenyl Ring (C3'-Cl)-~135
3-Chlorophenyl Ring (C4'-H)~7.5 (m)~131
3-Chlorophenyl Ring (C5'-H)~7.6 (m)~128
3-Chlorophenyl Ring (C6'-H)~7.7 (m)~125

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1680 cm⁻¹. The N-H stretching of the sulfonamide group would be observed as a medium intensity band around 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the chromophoric benzoic acid and chlorophenyl groups, along with the auxochromic sulfonamido group, would influence the position and intensity of these bands. One would expect to see a strong absorption band around 230-250 nm and a weaker, more structured band at longer wavelengths, around 270-290 nm.

Table 2: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional Group/TransitionPredicted Wavenumber (cm⁻¹)/Wavelength (nm)
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500-3300 (broad)
N-H Stretch (Sulfonamide)3300-3200
Aromatic C-H Stretch>3000
C=O Stretch (Carboxylic Acid)1700-1680
Asymmetric S=O Stretch1350-1300
Symmetric S=O Stretch1170-1150
C-Cl Stretch<800
UV-Vis Spectroscopyπ → π* Transition~230-250
π → π* Transition~270-290

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₀ClNO₄S), the expected molecular weight is approximately 327.75 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 327, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), resulting in an [M+2]⁺ peak at m/z 329.

The fragmentation of the molecular ion would likely proceed through several pathways. Cleavage of the C-S bond could lead to the formation of ions corresponding to the 3-chlorophenylsulfonyl radical and the 4-aminobenzoic acid cation, or vice versa. Loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) is also a probable fragmentation pathway. Another characteristic fragmentation for sulfonamides is the loss of SO₂ (64 Da).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonOrigin
327/329[C₁₃H₁₀ClNO₄S]⁺Molecular Ion [M]⁺
282/284[C₁₃H₉ClNO₂S]⁺[M - COOH]⁺
263/265[C₁₃H₁₀ClNO₂]⁺[M - SO₂]⁺
175/177[C₆H₄ClNO₂S]⁺[3-chlorophenylsulfonyl]⁺
152[C₇H₆NO₂]⁺[4-aminobenzoic acid radical cation]⁺
136[C₇H₆O₂]⁺[benzoic acid radical cation]⁺
111/113[C₆H₄Cl]⁺[chlorophenyl]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The molecule is expected to adopt a non-planar conformation, with significant torsion angles around the S-N and S-C bonds. The sulfonamide group will likely exhibit a tetrahedral geometry around the sulfur atom. The benzoic acid and 3-chlorophenyl rings will be twisted relative to the plane of the sulfonamide bridge.

Table 4: Predicted Key Crystallographic Parameters for this compound

ParameterPredicted Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å)S=O (~1.43), S-N (~1.65), S-C (~1.77), C=O (~1.25), C-O (~1.30)
Key Bond Angles (°)O-S-O (~120), N-S-C (~107), C-N-S (~120)
Dominant Intermolecular InteractionsO-H···O hydrogen bonding (carboxylic acid dimers), N-H···O hydrogen bonding (sulfonamide chains), π-π stacking

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of the close contacts between molecules can be obtained.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key features:

Bright red spots on the d_norm surface: These would indicate the locations of strong hydrogen bonds, primarily the O-H···O interactions of the carboxylic acid dimers and the N-H···O interactions involving the sulfonamide group.

The analysis would allow for a quantitative breakdown of the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area, providing a deeper understanding of the forces that stabilize the crystal structure.

Table 5: Predicted Hirshfeld Surface Analysis Data for this compound

Interaction TypePredicted Contribution to Hirshfeld Surface (%)Description
H···H~40-50%Represents the van der Waals interactions between hydrogen atoms on the peripheries of the molecules.
O···H/H···O~20-30%Corresponds to the strong O-H···O and N-H···O hydrogen bonds.
C···H/H···C~15-25%Indicates C-H···π and other weaker C-H···O/N interactions.
Cl···H/H···Cl~5-10%Represents interactions involving the chlorine atom.
Other (S···H, C···C, etc.)<5%Minor contributions from other van der Waals contacts.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. researchgate.net For sulfonamide compounds, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. biointerfaceresearch.comnih.govscispace.com

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For 4-((3-Chlorophenyl)sulfonamido)benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The sulfur atom in the sulfonamide group typically exhibits a distorted tetrahedral geometry. biointerfaceresearch.com

Electronic structure calculations provide information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com Another important tool is the Molecular Electrostatic Potential (MEP) surface map, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions as well as hydrogen bonding interactions. biointerfaceresearch.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., IR, NMR)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the characteristic bands in the experimental IR spectrum. For sulfonamides, key vibrational modes include the asymmetric and symmetric stretching of the SO2 group, and N-H stretching vibrations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These predicted values are often correlated with experimental spectra to confirm the molecular structure. In sulfonamides, the chemical shifts of aromatic protons and carbons are influenced by the electron-withdrawing nature of the sulfonyl group and the specific substitution pattern on the phenyl rings. nih.govresearchgate.net Discrepancies between calculated and experimental values can sometimes occur due to environmental and solvent effects, particularly for labile protons like N-H. nih.gov

Analysis of Reactivity Parameters and Chemical Stability

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical stability and reactivity of the molecule. scispace.comresearchgate.net These parameters provide a theoretical framework for understanding how the molecule will behave in chemical reactions.

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself. scispace.com
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. scispace.com
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity. scispace.com
Electrophilicity Index (ω) χ² / (2η)A measure of the electrophilic character of a species. scispace.com

These quantum chemical descriptors are instrumental in predicting the molecule's stability, reactivity, and potential interaction mechanisms.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. dergipark.org.tr This method is crucial for drug discovery and for identifying potential biological targets.

Prediction of Ligand-Protein Binding Orientations and Affinities

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and calculating its binding affinity. The results are often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. dergipark.org.tr These studies can predict the specific conformation the ligand adopts within the binding pocket and the key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. dergipark.org.trnih.gov

The table below shows representative binding affinities for various sulfonamide derivatives against different biological targets, illustrating the range of interactions this class of compounds can have.

Compound ClassProtein TargetBinding Affinity (kcal/mol)
Novel Sulfonamide DerivativeDihydropteroate (B1496061) Synthase (DHPS)-8.1 nih.gov
Benzene (B151609) Sulfonamide DerivativesHuman Breast Cancer Receptor (4FA2)Stable complexes reported nih.gov
Sulfonamide DerivativesE. coli KAS III-7.22 to -8.13 dergipark.org.tr
{(4-nitrophenyl)sulfonyl}tryptophanE. coli DNA gyrase (5MMN)-6.37 nih.gov
{(4-nitrophenyl)sulfonyl}tryptophanCOVID-19 Main Protease (6LU7)-6.35 nih.gov

Identification of Putative Biological Targets and Active Site Interactions

By docking this compound against a panel of known drug targets, potential biological activities can be predicted. Sulfonamides are known to target a wide array of proteins. For instance, a structurally related compound, 5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, has been identified as an inhibitor of Methionine aminopeptidase (B13392206) 2 (METAP2), a target for anti-proliferative agents. idrblab.net Other common targets for sulfonamides include carbonic anhydrases, cyclooxygenase (COX) enzymes, and various bacterial enzymes like dihydropteroate synthase. nih.govmdpi.commdpi.com

Docking analyses provide detailed maps of the interactions between the ligand and the amino acid residues in the protein's active site. The sulfonamide moiety (-SO2NH-) is a key pharmacophore, often forming crucial hydrogen bonds with the protein backbone or side chains. nih.gov The benzoic acid group can participate in ionic or hydrogen bond interactions, while the chlorophenyl ring can engage in hydrophobic or van der Waals interactions, anchoring the ligand within the binding pocket. The identification of these specific interactions is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Characterization of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The biological activity of a ligand is fundamentally governed by its interactions with the target receptor. For sulfonamide-based compounds, including this compound, specific non-covalent interactions such as hydrogen bonds and hydrophobic contacts are paramount for stable binding.

Studies on analogous sulfonamide-containing ligands binding to various proteins, such as those in the FK506-binding protein (FKBP) family, reveal a highly conserved binding mode. nih.govacs.org The sulfonamide oxygen atoms are a key binding motif, often mimicking the functionality of other chemical groups like the α-keto amide found in natural ligands. nih.govacs.org These oxygens frequently engage in hydrogen bonding or CH···O interactions with residues in the protein's binding pocket. nih.gov

The pipecolate core of some optimized sulfonamide ligands is often buried in a hydrophobic pocket of the receptor. nih.govacs.org For this compound, the 3-chlorophenyl group and the benzoic acid ring would be expected to form significant hydrophobic and aromatic-stacking interactions with nonpolar amino acid residues. Ligplot analyses of related sulfonamide chalcone (B49325) derivatives have shown that residues like tyrosine and phenylalanine are often involved in hydrophobic interactions, stabilizing the ligand within the active site. nih.gov The sulfonamide's -NH group can also act as a crucial hydrogen bond donor, an interaction that has been identified as critical for the binding of both sugar and non-sugar derivatives in glucosidase inhibitors. nih.gov

The combination of these directed hydrogen bonds from the sulfonamide core and the more diffuse hydrophobic interactions from the aromatic rings dictates the ligand's orientation and affinity for its target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ekb.egnih.gov This approach is instrumental in predicting the activity of novel compounds and in identifying the key structural features that influence efficacy.

For classes of compounds like sulfonamide derivatives, QSAR models are typically developed using multiple linear regression (MLR) or more advanced machine learning algorithms. These models are constructed by correlating calculated molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). ekb.eg

For example, a QSAR study on the antioxidant activity of a series of benzene sulfonamide derivatives established a mathematical relationship between IC50 values and descriptors for electrophilicity, self-consistent field (SCF) energy, and molar refractivity. ekb.eg The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation (LOO-CV). The statistical quality of the model is judged by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net High values for these parameters indicate a robust and predictive model.

Table 1: Statistical Parameters of QSAR Models for Sulfonamide Analogs
Activity ModeledModel TypeR² (Training Set)Q² (Cross-Validation)Reference
Antioxidant (DPPH)MLR0.99480.9708 researchgate.net
Antioxidant (SOD)MLR0.99120.9427 researchgate.net
Antibacterial (E. coli)2D-QSARNot ReportedNot Reported nih.gov
Antibacterial (S. aureus)2D-QSARNot ReportedNot Reported nih.gov

A primary benefit of QSAR analysis is the identification of molecular properties that are critical for biological activity. By analyzing the descriptors that contribute most significantly to the predictive model, researchers can understand what makes a compound more or less potent.

In studies of various sulfonamide derivatives, several classes of descriptors have been found to be influential:

Electronic Descriptors: Properties like electrophilicity and the total point-charge component of the molecular dipole have been shown to be important. ekb.egnih.gov These relate to a molecule's ability to participate in electrostatic interactions.

Steric/Topological Descriptors: Molar refractivity, van der Waals volume, and molecular mass are often correlated with activity, indicating that the size and shape of the molecule are critical for fitting into the receptor's binding site. ekb.egresearchgate.net

Surface Area Descriptors: The partial negative surface area (PNSA-1) has been identified as a key descriptor for the antibacterial activity of some sulfonamides against S. aureus, highlighting the importance of surface electrostatic potential. nih.gov

Three-dimensional QSAR (3D-QSAR) methods extend the traditional QSAR approach by considering the 3D arrangement of atoms in a molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govresearchgate.net These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these field values with biological activity. japsonline.com

The results of a 3D-QSAR study are often visualized as contour maps, which show regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA/CoMSIA study on benzenesulfonamide (B165840) derivatives as carbonic anhydrase II inhibitors yielded models with good predictive ability, which can be used to guide the design of new, more potent inhibitors. nih.gov Similarly, studies on benzoxazole (B165842) benzenesulfonamides and benzoylsulfonohydrazides have produced statistically robust models that highlight the importance of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields for activity. japsonline.comchemijournal.com

Table 2: Statistical Results from 3D-QSAR Studies on Sulfonamide Analogs
Compound SeriesMethodPredictive r²Reference
Benzenesulfonamides (CAII Inhibitors)CoMFA0.5380.9740.565 nih.gov
Benzenesulfonamides (CAII Inhibitors)CoMSIA0.5270.9710.502 nih.gov
Benzoylsulfonohydrazides (KAT6A Inhibitors)CoMFA0.6780.948Not Reported japsonline.com
Benzoylsulfonohydrazides (KAT6A Inhibitors)CoMSIA0.7190.953Not Reported japsonline.com
N-phenyl-3-sulfamoyl-benzamides (HBV Inhibitors)CoMFA0.6250.9980.837 researchgate.net
N-phenyl-3-sulfamoyl-benzamides (HBV Inhibitors)CoMSIA0.6450.9870.698 researchgate.net

Holographic QSAR (HQSAR) is another related technique that uses molecular holograms—2D fingerprints that encode 3D structural information—to correlate structure with activity, though detailed studies on sulfonamides using this specific approach are less common in the available literature.

Molecular Dynamics (MD) Simulations

While QSAR provides static models of structure-activity relationships, molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its receptor over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, flexibility, and the stability of interactions. researchgate.net

MD simulations are particularly valuable for assessing the stability of a ligand's binding pose as predicted by molecular docking. nih.gov By simulating the protein-ligand complex in a solvated environment for nanoseconds or longer, researchers can observe whether the key interactions are maintained. nih.govacs.org The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. acs.org

Furthermore, MD simulations can reveal crucial information about the conformational changes that both the ligand and the protein undergo upon binding. acs.org Studies have shown that ligands rarely bind in their lowest-energy solution conformation and often adopt a strained or different shape to achieve optimal complementarity with the receptor. acs.org MD simulations can quantify these conformational dynamics and help verify if a docked pose is energetically reasonable and stable, thereby substantiating the proposed binding mechanism. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl Sulfonamido Benzoic Acid and Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of diaryl sulfonamide compounds is highly sensitive to the nature and position of substituents on both aromatic rings. Systematic variations are made to probe the electronic and steric requirements of the target binding site.

Research on related sulfonamide derivatives shows that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, and their optimal placement is target-dependent. For instance, in one study on sulfamoyl benzamidothiazoles, modifications at various sites of the core structure led to significant changes in activity. nih.gov The introduction of different substituents can alter the compound's lipophilicity, polarity, and electronic distribution, which in turn affects target binding, cell permeability, and metabolic stability.

Interactive Data Table: Effect of Phenyl Ring Substituents on h-NTPDase8 Inhibition for a Series of 2-chloro-5-(N-substituted-sulfamoyl)benzoic acids.

This table illustrates how varying the substituent 'R' on the sulfamoyl group of a related benzoic acid core affects inhibitory activity against h-NTPDase8. The data is derived from a study on sulfamoyl-benzamide derivatives. nih.gov

CompoundR GroupIC50 (µM) nih.gov
2a Cyclopropyl0.85 ± 0.05
2b Morpholine2.11 ± 0.15
2c 4-Bromophenyl1.14 ± 0.11
2d Cyclopropyl0.28 ± 0.07
2e 4-Chlorophenyl0.93 ± 0.09

Note: The core structure in the source study is 2-chloro-5-(N-substituted-sulfamoyl)benzoic acid, not 4-((3-Chlorophenyl)sulfonamido)benzoic acid. Data is presented to illustrate the principle of substituent effects.

Contribution of the Sulfonamide Moiety to Biological Response

The sulfonamide (-SO₂NH-) linker is a critical pharmacophore in a vast number of biologically active molecules. Its longevity in drug discovery is attributed to its high stability, favorable solubility profile, and its ability to act as a hydrogen bond donor (the NH group) and acceptor (the SO₂ group). tandfonline.com

This moiety plays several key roles:

Structural Scaffold: It provides a stable, three-dimensional linkage between the two aryl rings, orienting them in a specific conformation suitable for binding to a biological target.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen-bonding group. tandfonline.com The nitrogen-bound proton can act as an H-bond donor, while the two oxygen atoms are strong H-bond acceptors. These interactions are often crucial for anchoring the molecule within a protein's active site. For example, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates directly with a zinc ion in the enzyme's active site. nih.gov

Bioisosteric Mimicry: In antibacterial sulfonamides, the core structure mimics p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the dihydropteroate (B1496061) synthetase enzyme, which is essential for folic acid synthesis in bacteria. nih.gov

Modulation of Physicochemical Properties: The acidity of the sulfonamide proton (pKa) can be tuned by the substituents on the attached rings. This is important because the ionized form is often the biologically active species, and an optimal pKa value (typically 6.6-7.4 for antibacterials) can enhance activity. researchgate.net

Studies on diaryl urea (B33335) molecules with and without a sulfonamide group have demonstrated the latter's importance for specific enzyme inhibition, such as against carbonic anhydrase IX and XII. nih.gov The presence of the sulfonamide was directly linked to nanomolar inhibitory activity, which was absent in analogues lacking the group. nih.gov

Influence of Chloro-Substitution on the Chlorophenyl Ring on Binding and Activity

The presence of a chlorine atom on the phenyl ring significantly impacts the molecule's properties and, consequently, its biological activity. The position of the chlorine atom (ortho, meta, or para) is critical. In the case of this compound, the chlorine is at the meta-position.

General effects of chloro-substitution include:

Electronic Effects: Chlorine is an electron-withdrawing group via induction (-I effect) but a weak electron-donating group via resonance (+M effect). This alters the electron density of the aromatic ring, which can influence binding interactions (e.g., π-π stacking) and the pKa of the sulfonamide proton. eurochlor.org

Steric Influence: The size of the chlorine atom can provide critical steric bulk that either promotes a favorable binding conformation or prevents binding through steric hindrance, depending on the topology of the target's active site. eurochlor.org

Metabolic Blocking: Placing a chlorine atom at a position susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's half-life and duration of action. researchgate.net

While specific SAR data for the 3-chloro position on this exact scaffold is limited in the provided search results, studies on other classes of molecules show that halogen position is crucial. For example, in a series of 2'-hydroxychalcones, derivatives with a chlorine atom in the B-ring showed higher antiproliferative activity against breast cancer cells. nih.gov The meta-position ensures that the electronic and steric influence is directed differently compared to ortho- or para-substituents, which can lead to unique binding modes and activity profiles.

Impact of Modifications to the Benzoic Acid Ring on Target Interactions

The benzoic acid portion of the molecule is another key site for modification to probe target interactions and improve drug-like properties. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH, forming a carboxylate anion that can engage in ionic interactions with positively charged residues (e.g., arginine or lysine) in a binding site.

Key modifications and their impact include:

Esterification or Amidation: Converting the carboxylic acid to an ester or an amide neutralizes the negative charge. This can be beneficial if the target binding pocket is hydrophobic or if an ionic interaction is detrimental to activity. Amides, in particular, introduce new hydrogen bonding possibilities. In a study of 2-sulfonamidebenzamides, converting the benzoic acid to various amides was a key synthetic step to generate active compounds. nih.gov

Ring Substitution: Introducing substituents onto the benzoic acid ring can probe for additional binding interactions. Electron-withdrawing groups in the ortho or para positions can increase local anaesthetic properties in some benzoic acid derivatives. mdpi.com Conversely, meta-position substitution can decrease activity in the same class. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) such as a tetrazole or hydroxamic acid. These groups can have different pKa values, steric profiles, and metabolic stabilities, offering a way to fine-tune the molecule's properties while retaining the key acidic interaction.

In a series of 3-sulfonamido benzoic acid derivatives developed as P2Y14R antagonists, the benzoic acid core was essential, and modifications around it were used to optimize potency and solubility. researchgate.net

Interactive Data Table: Activity of 4-Sulfamoyl Benzoic Acid Amide Derivatives as hCA IX Inhibitors.

This table shows how converting the carboxylic acid of a related 4-sulfamoyl benzoic acid into different amides affects its inhibitory activity against human carbonic anhydrase IX (hCA IX).

CompoundAmide Moiety (from amine)Ki (nM) acs.org
3a n-Propylamine26.0
3b Isopropylamine23.1
3d n-Pentylamine16.5
3f Cyclohexylamine12.1
3h L-Phenylalanine methyl ester8.0
3k L-Tryptophan methyl ester9.3

Note: Data is derived from a study on isomers (4-sulfamoyl benzoic acid derivatives) and is used to illustrate the impact of modifying the carboxylic acid group.

Elucidation of Pharmacophoric Features Essential for Activity

A pharmacophore model describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. For diaryl sulfonamides like this compound, the pharmacophore can be deduced from SAR studies.

Based on the analysis of related structures, the key pharmacophoric features likely include:

Two Aromatic Rings: Two hydrophobic aromatic regions (the chlorophenyl and benzoic acid rings) that engage in hydrophobic and π-π stacking interactions within the target protein. nih.gov

Hydrogen Bond Acceptor/Donor (HBA/HBD) Unit: The sulfonamide linker acts as a central HBA/HBD feature, forming critical hydrogen bonds that anchor the ligand. tandfonline.com

Anionic/H-Bonding Center: The carboxylic acid group (or its bioisostere) on the benzoic acid ring, which often provides a key ionic or hydrogen-bonding interaction point. mdpi.com

Specific Spatial Arrangement: A defined distance and dihedral angle between the two aromatic rings and the functional groups, maintained by the sulfonamide bridge. The structure of 4-benzenesulfonamidobenzoic acid shows that the two aromatic rings are inclined at a significant angle to one another (45.36°). nih.gov

Hydrophobic/Electron-Withdrawing Feature: The 3-chloro group serves as a specific hydrophobic and electron-withdrawing feature that occupies a particular sub-pocket in the binding site, contributing to both affinity and selectivity. researchgate.net

Pharmacophore mapping and molecular docking studies on related diaryl sulfonamides have confirmed the importance of these features. For instance, in a series of CETP inhibitors, successful compounds were able to form π-π stacking and hydrophobic interactions with key amino acid residues, features that were absent in inactive analogues. nih.gov Such computational models, validated by experimental data, are crucial for designing new, more potent inhibitors. acs.orgnih.gov

Investigation of Biological Mechanisms and Target Interactions in Vitro and Mechanistic Focus

Antimicrobial Activity Profile (Mechanistic Aspects)

The primary antimicrobial mechanism of 4-((3-Chlorophenyl)sulfonamido)benzoic acid is attributed to its sulfonamide moiety, which, as detailed in section 6.1.1, acts by inhibiting dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.com This targeted disruption of the folate biosynthetic pathway is a classic example of antimetabolite action, leading to bacteriostasis. mdpi.com

In addition to this primary mechanism, studies on derivatives of a closely related isomer, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, provide further insight into the antimicrobial potential. In one study, N-acyl-α-amino acid derivatives bearing this core structure were synthesized and evaluated. The results showed moderate antibacterial activity, particularly against Gram-positive strains like Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. mdpi.comnih.gov This suggests that modifications to the carboxylic acid group can modulate the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of a Derivative of a Positional Isomer, 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid

Compound NameBacterial StrainActivity Measurement (Zone of Inhibition)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E515 mm mdpi.com
Staphylococcus aureus ATCC 6538Inactive mdpi.com
1,3-oxazol-5(4H)-one derivativeEnterococcus faecium E510 mm mdpi.com
Staphylococcus aureus ATCC 65388 mm mdpi.com
Bacillus subtilis ATCC 66839 mm mdpi.com

Note: The data is for derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, a positional isomer of the core structure of the subject compound.

Activity Against Gram-Positive Bacterial Strains (e.g., S. aureus, B. subtilis)

No specific studies detailing the in vitro activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis were found. While research on derivatives of the related 4-chloro isomer has shown moderate activity against these strains, this data cannot be attributed to the 3-chloro isomer. mdpi.com

Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

Specific data on the activity of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is not available in the reviewed literature. Generally, sulfonamides can be effective against certain Gram-negative bacteria, although resistance, particularly in P. aeruginosa, is a known issue for this class of compounds. nih.gov

Antifungal Activity (e.g., C. albicans, A. niger)

There were no specific findings on the antifungal activity of this compound against Candida albicans or Aspergillus niger. Some sulfonamide derivatives have been investigated for antifungal properties, but specific data for the requested compound is absent. nih.govnih.gov

Other Mechanistic Biological Investigations (e.g., Antimalarial Effects, Anti-inflammatory Mechanisms in relevant in vitro models)

No mechanistic studies concerning potential antimalarial or anti-inflammatory effects of this compound in in vitro models could be located. While the broader sulfonamide and benzoic acid structural motifs are present in various compounds explored for such activities, specific investigations into this particular molecule have not been published. mdpi.commalariaworld.org

Applications of the Sulfonamide Benzoic Acid Scaffold in Medicinal Chemistry Research

Rational Design of Novel Chemical Entities Based on the 4-((3-Chlorophenyl)sulfonamido)benzoic acid Scaffold

Rational drug design leverages the structural information of a biological target to design molecules that are likely to bind to it. The this compound scaffold serves as an excellent starting point for such endeavors. Its two distinct aromatic regions and the central sulfonamide linker allow for systematic modifications to optimize interactions within a target's binding pocket.

A key strategy in the rational design process is the use of the scaffold as a foundational structure, or "pharmacophore," that possesses the essential features for biological activity. For instance, in the development of inhibitors for the enterovirus life cycle, a series of novel 4-substituted sulfonamidobenzoic acid derivatives were designed and synthesized. nih.gov This work built upon a known inhibitor, demonstrating a classic rational design approach where an existing scaffold is systematically evolved to improve potency and explore the structure-activity relationship (SAR). nih.gov

Computational docking analysis is another critical tool in the rational design of new chemical entities based on this scaffold. By modeling how analogues of this compound fit into the active site of a target protein, researchers can predict which modifications will enhance binding affinity. nih.gov For example, in the design of specific agonists for the LPA2 receptor, computational docking helped to rationalize the experimental SAR and guide the synthesis of sulfamoyl benzoic acid analogues with subnanomolar activity. nih.gov This synergy between computational prediction and chemical synthesis accelerates the discovery of potent and selective molecules. nih.gov

The design process often focuses on modifying specific substituents on the phenyl rings. The chlorine atom on the 3-position of the phenylsulfonyl group, for instance, can be replaced with other halogens or alkyl groups to probe hydrophobic pockets within the target's binding site. Similarly, the benzoic acid portion can be modified to alter charge distribution and hydrogen bonding capabilities. In the development of inhibitors for carbonic anhydrase IX (CA IX), a tumor-associated enzyme, the benzoic acid group was found to be crucial for coordinating with the zinc ion in the active site, while the benzenesulfonamide (B165840) core extended into other regions of the enzyme. rsc.org This understanding allows for the rational design of derivatives with improved inhibitory activity. rsc.org

Strategies for Enhancing Target Specificity and Affinity

Once a lead compound based on the this compound scaffold is identified, medicinal chemists employ various strategies to enhance its affinity (the strength of binding to the target) and specificity (the preference for binding to the intended target over others).

One common strategy involves structural optimization to reduce off-target activity, such as inhibition of cytochrome P450 isozymes, which can lead to undesirable drug-drug interactions. nih.gov By making targeted modifications to the scaffold, researchers can improve the therapeutic window of the compound. nih.gov Another key approach is to exploit structural differences between related biological targets. For example, a significant challenge in cancer therapy is to design drugs that target tumor-associated proteins while sparing their ubiquitous counterparts. Research into benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms has shown that it is possible to achieve remarkable selectivity for the tumor-associated CA IX over the off-target cytosolic isoform CA II. rsc.orgekb.eg This selectivity is achieved by designing molecules whose substituents form specific interactions with amino acid residues unique to the CA IX active site. rsc.org

The following table details the inhibitory activity and selectivity of several benzenesulfonamide derivatives against different carbonic anhydrase isoforms.

CompoundTarget Cancer Cell LineIC50 (µM) vs. MCF-7IC50 (nM) vs. CA IXIC50 (µM) vs. CA IISelectivity (CA II / CA IX)
4e Breast Cancer1.5210.931.55141.8
4g Breast Cancer2.5325.063.92156.4
4h Breast Cancer6.3117.842.58144.6
Data sourced from research on benzenesulfonamide derivatives as anticancer agents. rsc.org

This data illustrates how subtle changes in the chemical structure can lead to significant differences in biological activity and selectivity. The high selectivity ratios indicate a strong preference for the cancer-related CA IX isoform. rsc.org

Further optimization can be achieved by exploring bioisosteres for key functional groups. For instance, the carboxylic acid group of the benzoic acid moiety can be replaced with other acidic groups (like tetrazoles) to fine-tune acidity, solubility, and binding interactions, potentially leading to improved affinity and pharmacokinetic properties. nih.gov

Development of Analogue Libraries for Structure-Guided Optimization

The systematic synthesis of a collection of related compounds, known as an analogue library, is a cornerstone of modern medicinal chemistry. Starting with the this compound core, such libraries are built by systematically varying the substituents on both phenyl rings and modifying the sulfonamide linker. This process allows for a thorough exploration of the structure-activity relationship (SAR), providing a detailed map of how chemical changes impact biological activity.

For example, in the discovery of allosteric modulators for the MrgX1 receptor, a 2-(sulfonamido)-N-phenylbenzamide scaffold was used as a starting point to generate a series of compounds. nih.gov Through iterative medicinal chemistry, key halogen substituents were identified that improved the potency by approximately 8-fold. nih.gov This iterative process of synthesis and biological testing is central to structure-guided optimization.

Similarly, the development of novel antagonists for the P2Y14 receptor involved the design and synthesis of a series of 3-sulfonamido benzoic acid derivatives. nih.gov This library of compounds allowed researchers to identify a derivative, compound 25l , with an IC50 of 5.6 nM, which demonstrated significantly improved antagonistic activity and binding affinity compared to the initial lead compound. nih.gov

The creation of these libraries can be accelerated using techniques like solid-phase synthesis. In the search for novel factor Xa inhibitors, two isoxazoline (B3343090) libraries were prepared to identify new P1 ligands, leading to the discovery of 4-chloro-3-aniline as a potent benzamidine (B55565) mimic. nih.gov This high-throughput approach enables the rapid screening of a large chemical space to identify promising candidates for further development.

The data generated from these libraries is crucial for building robust SAR models. The table below shows a selection of synthesized 4-substituted sulfonamidobenzoic acid derivatives and their antiviral activity against Coxsackievirus B3 (CVB3), highlighting how different substitutions impact potency.

CompoundR GroupIC50 (µM) against CVB3
2a Phthalimido5.54
4 Carboxybenzamido4.29
7a Succinimido4.22
Data sourced from research on derivatives targeting Coxsackievirus B3. nih.gov

This table clearly demonstrates how modifying the substituent (R group) on the core scaffold directly influences the antiviral potency, providing valuable insights for the next round of structure-guided design. nih.gov

Exploration of the Sulfonamide-Benzoic Acid Scaffold for Multitarget Ligand Design

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain inflammatory conditions often involve multiple biological pathways. This has led to the emergence of multitarget ligand design, an approach that aims to create single chemical entities capable of modulating multiple biological targets simultaneously. The this compound scaffold is well-suited for this strategy due to its modular nature.

The design of multitarget ligands often involves combining two or more pharmacophores into a single molecule. The sulfonamide-benzoic acid scaffold can serve as a linker or as one of the key pharmacophoric components. For example, the distinct ends of the molecule—the substituted phenylsulfonyl group and the benzoic acid group—can be independently optimized to interact with two different targets. This concept, often referred to as designing ligands with "polypharmacological profiles," is a sophisticated strategy in drug discovery. nih.gov

Research into chromone-based scaffolds has demonstrated the successful incorporation of a sulfonamide moiety to create multitarget carbonic anhydrase inhibitors. researchgate.net While not based on the exact benzoic acid scaffold, this work illustrates the principle of using the sulfonamide group as a key feature in multitarget drug design. The sulfonamide can target carbonic anhydrases, while the other part of the molecule is designed to interact with another receptor or enzyme involved in the disease pathology.

The versatility of the sulfonamide-benzoic acid scaffold allows for its application in scaffold hopping, a technique where the core structure of a known active compound is replaced by a different, but functionally similar, scaffold to discover new chemical entities with improved properties. namiki-s.co.jp By using the sulfonamide-benzoic acid core as a starting point, it is possible to design libraries of compounds that not only optimize activity against a primary target but may also possess beneficial secondary activities, leading to the discovery of novel multitarget ligands.

Future Research Directions and Perspectives for 4 3 Chlorophenyl Sulfonamido Benzoic Acid

Integration of Advanced Synthetic and Computational Methodologies

The future exploration of 4-((3-Chlorophenyl)sulfonamido)benzoic acid will benefit immensely from the synergy between advanced synthetic techniques and sophisticated computational modeling. Modern synthetic methodologies offer pathways to more efficient and environmentally friendly production of this compound and its derivatives. For instance, flow chemistry presents an opportunity for a safer, more scalable, and automated synthesis process, minimizing waste and improving yield. acs.org Furthermore, the application of novel catalytic systems, such as copper-catalyzed cross-coupling reactions, could facilitate the efficient synthesis of a diverse range of analogs by modifying the aromatic rings. nih.gov

Computational chemistry provides a powerful toolkit for predicting the properties and interactions of this compound and its derivatives, thereby guiding synthetic efforts. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Molecular docking simulations are invaluable for predicting the binding affinity and mode of interaction of the compound with various biological targets. nih.gov By creating a virtual library of derivatives and screening them in silico, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving considerable time and resources. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these molecules with their biological activities, further refining the design of more potent and selective compounds. scite.ai

Table 1: Potential Advanced Methodologies for the Study of this compound

Methodology Application Potential Benefits
Flow ChemistrySynthesis of the parent compound and its derivatives.Increased efficiency, safety, and scalability. acs.org
Catalytic Cross-CouplingGeneration of a diverse library of analogs.Access to a wide range of chemical diversity for screening. nih.gov
Density Functional Theory (DFT)Elucidation of electronic properties and reactivity.Fundamental understanding of the molecule's chemical behavior. mdpi.com
Molecular DockingPrediction of binding to biological targets.Prioritization of synthetic targets and hypothesis generation. nih.gov
QSAR ModelingCorrelation of structure with biological activity.Rational design of more potent and selective compounds. scite.ai

Exploration of Novel Biological Targets and Mechanistic Pathways

While the sulfonamide moiety is classically associated with antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, the therapeutic potential of sulfonamide derivatives extends far beyond this initial application. nih.govresearchgate.netbiorxiv.org Future research should focus on exploring novel biological targets and elucidating the mechanistic pathways for this compound.

One promising avenue is the investigation of its activity as a carbonic anhydrase inhibitor. nih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. acs.orgacs.orgrsc.org The structural features of this compound make it a candidate for binding to the active site of these enzymes.

Another area of interest is its potential as an anticancer agent through mechanisms such as the inhibition of protein tyrosine kinases like VEGFR-2, which are crucial for angiogenesis and tumor progression. acs.orgacs.org The benzenesulfonamide (B165840) scaffold has been identified in potent anti-influenza agents that inhibit viral hemagglutinin, suggesting a potential antiviral application for this compound as well. nih.gov Furthermore, recent studies have highlighted the role of 3-sulfonamido benzoic acid derivatives as antagonists of the P2Y14 receptor, a potential target for inflammatory diseases such as acute lung injury. researchgate.netnih.gov

A systematic screening of this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases would be a crucial first step. Subsequent mechanistic studies, including enzyme kinetics and cell-based assays, would be necessary to validate any identified hits and understand their mode of action.

Potential for Combinatorial Chemistry and High-Throughput Screening in Scaffold Development

The structural framework of this compound is well-suited for the application of combinatorial chemistry to generate large libraries of related compounds. nih.govnih.gov The two aromatic rings and the carboxylic acid group provide multiple points for chemical modification. By systematically introducing a variety of substituents at these positions, a diverse chemical library can be created. This "libraries from libraries" approach allows for the rapid exploration of the chemical space around the core scaffold. nih.govnih.gov

Table 2: Key Positions for Derivatization on the this compound Scaffold

Position Potential Modifications Objective
Benzoic Acid RingIntroduction of various substituents (e.g., halogens, alkyl, alkoxy groups).To probe the structure-activity relationship and modulate pharmacokinetic properties.
Chlorophenyl RingVariation of the halogen substituent and its position; introduction of other functional groups.To optimize binding affinity and selectivity for specific biological targets.
Carboxylic Acid GroupConversion to esters, amides, or other bioisosteres.To improve cell permeability, metabolic stability, and target engagement.

Once these libraries are synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity against a wide range of targets. nih.gov HTS allows for the testing of thousands of compounds in a short period, making it an efficient method for identifying "hit" compounds with desired biological effects. tandfonline.com The hits identified from HTS can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of combinatorial synthesis and HTS provides a powerful engine for drug discovery, and the this compound scaffold represents a promising starting point for such endeavors. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.